molecular formula C10H7NO4 B6382399 4-(Furan-2-yl)-2-nitrophenol, 95% CAS No. 1261902-70-8

4-(Furan-2-yl)-2-nitrophenol, 95%

Cat. No. B6382399
CAS RN: 1261902-70-8
M. Wt: 205.17 g/mol
InChI Key: WVNHPGWFOXGYQU-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-nitrophenol, 95%, is a nitrophenol compound used for a variety of purposes, ranging from scientific research to industrial applications. It is a colorless solid that is readily soluble in organic solvents. The compound is also known as 2-nitro-4-(2-furyl)phenol, 2-nitro-4-furylphenol, or 4-furyl-2-nitrophenol.

Scientific Research Applications

4-(Furan-2-yl)-2-nitrophenol, 95%, is used for a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of polymers and other materials. Additionally, the compound is used as a catalyst in the synthesis of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-nitrophenol, 95%, is not well understood. However, it is believed to act as an oxidizing agent, which can lead to the formation of a variety of compounds. The compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-nitrophenol, 95%, are not well understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, leading to the inhibition of certain biochemical processes. Additionally, the compound can act as a ligand, binding to certain proteins and altering their activity. Furthermore, studies have also suggested that the compound may have an anti-inflammatory effect, as well as a potential anti-cancer effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Furan-2-yl)-2-nitrophenol, 95%, in laboratory experiments is that it is readily soluble in organic solvents. This makes it easy to use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is toxic and should be handled with caution. Additionally, the compound can be difficult to synthesize, as it requires the use of an acid catalyst and a base.

Future Directions

There are a number of potential future directions for the use of 4-(Furan-2-yl)-2-nitrophenol, 95%. One potential direction is the development of new synthetic methods for the production of the compound. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, the compound could be investigated for potential therapeutic applications, such as the treatment of cancer or inflammation. Finally, the compound could be studied for its potential use as a catalyst in the synthesis of other compounds.

Synthesis Methods

The synthesis of 4-(Furan-2-yl)-2-nitrophenol, 95%, is typically done through a two-step process. The first step involves the reaction of 2-nitro-4-furylphenol with an acid catalyst, such as hydrochloric acid, in an organic solvent. This reaction results in the formation of the desired product, 4-(Furan-2-yl)-2-nitrophenol, 95%. The second step involves the addition of a base, such as sodium hydroxide, to neutralize the acid catalyst and complete the synthesis.

properties

IUPAC Name

4-(furan-2-yl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNHPGWFOXGYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686212
Record name 4-(Furan-2-yl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-YL)-2-nitrophenol

CAS RN

1261902-70-8
Record name 4-(Furan-2-yl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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